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Compound of Interest

Compound Name: TUG-499

Cat. No.: B11930145

For Immediate Release

A comprehensive review of available data positions TUG-499 as a potent and selective Free
Fatty Acid Receptor 1 (FFAR1) agonist, a class of therapeutic compounds investigated for the
treatment of type 2 diabetes. This guide provides a comparative analysis of TUG-499's efficacy
against other notable FFAR1 agonists, namely TAK-875 (fasiglifam) and AMG 837, based on
preclinical and clinical findings. The data highlights the distinct profiles of these compounds in
terms of potency, glucose-lowering effects, and safety.

Executive Summary

Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), is
a key regulator of glucose-stimulated insulin secretion (GSIS). Agonists of this receptor have
been a focal point in the development of novel therapies for type 2 diabetes. TUG-499, a
selective FFAR1 agonist, has demonstrated significant potential in preclinical studies. This
report contextualizes its performance by comparing it with two other well-characterized FFAR1
agonists: TAK-875, a compound that reached Phase Il clinical trials before being discontinued
due to liver toxicity concerns, and AMG 837, another extensively studied agonist.

Comparative Efficacy of FFAR1 Agonists

The primary measure of efficacy for FFAR1 agonists is their ability to potentiate glucose-
stimulated insulin secretion and consequently lower blood glucose levels. The following table
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summarizes key efficacy parameters for TUG-499 and its competitors based on available

research.

Compound

Target

Potency (EC50)

Key Efficacy
Findings

TUG-499

FFAR1 Agonist

Data not yet publicly
available in direct
comparative studies.
Structure-activity

relationship studies

suggest high potency.

[1](21[3]

Preclinical studies
indicate potent and
selective agonism at
FFARL.[1][2][3]
Further comparative
data is required for a

definitive assessment.

TAK-875 (Fasiglifam)

FFAR1 Agonist

~14-72 nM

Demonstrated
significant reductions
in HbAl1c and fasting
plasma glucose in
Phase Il and 111 clinical
trials.[4] Efficacious in
improving glycemic

control.[4]

AMG 837

FFAR1 Agonist

~7.8-15 nM

Potently potentiated
glucose-stimulated
insulin secretion in
vitro and in vivo in
rodent models.[5]
Showed dose-
dependent reduction
in glucose AUC in
glucose tolerance
tests.[5]

Signaling Pathways and Experimental Workflows

The activation of FFAR1 by agonists like TUG-499 initiates a signaling cascade that culminates

in enhanced insulin secretion from pancreatic (-cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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